molecular formula C8H15BrO2 B15259884 3-(Bromomethyl)-3-(2-methoxyethyl)oxolane

3-(Bromomethyl)-3-(2-methoxyethyl)oxolane

Cat. No.: B15259884
M. Wt: 223.11 g/mol
InChI Key: HDAUOOGHPWTHEF-UHFFFAOYSA-N
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Description

The compound 3-(Bromomethyl)-3-(2-methoxyethyl)oxolane is a brominated derivative of oxolane (tetrahydrofuran, THF) with a branched structure featuring both bromomethyl and 2-methoxyethyl substituents at the 3-position of the oxolane ring. This structure confers unique reactivity, particularly in nucleophilic substitution reactions, due to the electron-withdrawing bromine atom and the ether functionality of the methoxyethyl group. Instead, closely related brominated oxolane and dioxolane derivatives are discussed below, enabling inferential comparisons.

Properties

Molecular Formula

C8H15BrO2

Molecular Weight

223.11 g/mol

IUPAC Name

3-(bromomethyl)-3-(2-methoxyethyl)oxolane

InChI

InChI=1S/C8H15BrO2/c1-10-4-2-8(6-9)3-5-11-7-8/h2-7H2,1H3

InChI Key

HDAUOOGHPWTHEF-UHFFFAOYSA-N

Canonical SMILES

COCCC1(CCOC1)CBr

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of analogous compounds, derived from the evidence:

Compound Name CAS Number Molecular Formula Boiling Point Density (g/cm³) Key Substituents Applications/Reactivity
3-(Bromomethyl)oxolane (tetrahydrofuran) 165253-29-2 C₅H₉BrO 183°C 1.447 Bromomethyl at 3-position Alkylation agent, synthesis intermediate
2-(3-Bromophenyl)-2-methyl-1,3-dioxolane 39172-32-2 C₁₀H₁₁BrO₂ Not reported Not reported Bromophenyl, methyl on dioxolane Pharmaceutical intermediates, chiral synthesis
2-Methyl-2-ethyl-1,3-dioxolane 126-39-6 C₆H₁₂O₂ Not reported Not reported Methyl, ethyl on dioxolane Solvent, polymer precursor
3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane Not specified C₈H₁₁BrO₂ Not reported Not reported Bromomethyl, methoxymethyl on bicyclic framework Specialty synthesis, strained ring reactivity

Structural and Functional Differences

3-(Bromomethyl)oxolane (CAS 165253-29-2) A monocyclic oxolane with a single bromomethyl group. Exhibits moderate polarity (density 1.447) and a boiling point of 183°C, making it suitable for reactions requiring moderate temperatures . Reactivity: The bromine atom facilitates SN2 reactions, enabling use in alkylation or cross-coupling processes.

2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2) A dioxolane ring fused with a brominated aromatic group.

2-Methyl-2-ethyl-1,3-dioxolane (CAS 126-39-6) Non-halogenated dioxolane with alkyl substituents. Lacks bromine’s electrophilic reactivity; primarily used as a solvent or monomer for polyethers .

Bicyclic Brominated Analogs (e.g., ) The 6-oxabicyclo[3.1.0]hexane framework introduces steric strain, altering reaction pathways compared to monocyclic oxolanes. The methoxymethyl group may enhance solubility in polar aprotic solvents .

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